Cas no 157187-49-0 (Methanesulfonamide, N-[4-(phenylmethoxy)phenyl]-)

Methanesulfonamide, N-[4-(phenylmethoxy)phenyl]- structure
157187-49-0 structure
Product Name:Methanesulfonamide, N-[4-(phenylmethoxy)phenyl]-
CAS No:157187-49-0
MF:C14H15NO3S
MW:277.338802576065
CID:1332943
PubChem ID:669037
Update Time:2025-04-20

Methanesulfonamide, N-[4-(phenylmethoxy)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Methanesulfonamide, N-[4-(phenylmethoxy)phenyl]-
    • N-(4-phenylmethoxyphenyl)methanesulfonamide
    • N-[4-(benzyloxy)phenyl]methanesulfonamide
    • STK098178
    • 157187-49-0
    • CHEMBL1463660
    • SR-01000407025-1
    • SMR000103205
    • CHEBI:107398
    • SCHEMBL7096964
    • HMS2443E19
    • AKOS000390401
    • Q27185706
    • DB-417943
    • DTXSID30349939
    • MLS000106236
    • SR-01000407025
    • ARUAGQGCXPFUOS-UHFFFAOYSA-N
    • Oprea1_854656
    • BDBM50584685
    • N-(4-(benzyloxy)phenyl)methanesulfonamide
    • Inchi: 1S/C14H15NO3S/c1-19(16,17)15-13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3
    • InChI Key: ARUAGQGCXPFUOS-UHFFFAOYSA-N
    • SMILES: S(C)(NC1C=CC(=CC=1)OCC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 277.07735
  • Monoisotopic Mass: 277.07726451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • PSA: 55.4
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